2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring via an acetamide bridge, with a 4-fluorophenyl substituent on the acetamide nitrogen. The benzothiazole moiety contributes to aromatic stacking interactions, while the fluorophenyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-14-5-7-15(8-6-14)21-18(25)13-23-9-11-24(12-10-23)19-22-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWIKPTNXOYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves a multi-step procedure. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The final step involves the acylation of the piperazine derivative with 4-fluorophenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Basic Information
- IUPAC Name : 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Molecular Formula : C19H19FN4OS
- Molecular Weight : 370.44 g/mol
- CAS Number : [Not Provided]
Structural Characteristics
The compound's structure can be represented as follows:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antidepressant Effects : The piperazine ring is known for its role in the pharmacological activity of several antidepressants. Preliminary studies suggest that this compound may modulate serotonin receptors, thereby offering potential therapeutic benefits for mood disorders.
- Antimicrobial Properties : The presence of the benzothiazole group has been linked to antimicrobial activity against various pathogens. Investigations into its efficacy against bacterial and fungal strains are ongoing.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology. It has been evaluated for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting pathways for optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in European Journal of Pharmaceutical Sciences examined the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed significant inhibition zones, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with various molecular targets. It primarily acts as an antagonist at dopamine and serotonin receptors, which makes it a potential candidate for treating psychiatric disorders . The compound’s benzothiazole moiety is crucial for its binding affinity and activity at these receptors .
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs.
- Fluorophenyl Substituent: The 4-fluorophenyl group in the target compound improves lipophilicity (logP ~2.8) compared to non-fluorinated analogs (e.g., BZ-IV, logP ~1.9), favoring blood-brain barrier penetration .
- Sulfonyl vs. Acetamide Linkers : Sulfonyl-containing analogs (e.g., compound 47) exhibit antimicrobial activity, while acetamide-linked derivatives (target, BZ-IV) are prioritized for anticancer research, highlighting substituent-driven activity shifts .
Pharmacokinetic Considerations
- Metabolic Stability: Fluorination in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like BZ-IV .
- Solubility : The target’s calculated aqueous solubility (LogS ≈ -4.1) is lower than methylpiperazine-containing BZ-IV (LogS ≈ -3.5), suggesting formulation challenges .
Biological Activity
The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21N4OSF
- Molecular Weight : 373.47 g/mol
- CAS Number : [Not provided in the search results]
Biological Activities
Research indicates that benzothiazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for various biological activities:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. For example:
- A study synthesized new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives and tested them against various bacterial strains. The results showed moderate to good antibacterial activity with some compounds outperforming standard drugs in urease inhibition assays .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 12a | 100 | 99 |
2. Antitubercular Activity
Benzothiazole-based compounds have shown promise in treating tuberculosis:
- Recent synthetic developments revealed that certain derivatives possess significant inhibitory activity against Mycobacterium tuberculosis (Mtb). For instance, a derivative displayed an IC50 of 7.05 μM against Mtb H37Ra .
3. Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored:
- In vitro studies indicated that these compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications significantly influence their potency against cancer cells .
The mechanisms through which benzothiazole derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, impacting pathways critical for microbial growth and cancer cell proliferation.
- Receptor Binding : Some studies suggest that these compounds may bind to specific receptors or proteins involved in disease processes, thus modulating cellular responses.
Case Studies
A few notable case studies illustrate the biological activity of the compound:
Case Study 1: Antitubercular Activity
In a comparative study of various benzothiazole derivatives against Mtb, the compound demonstrated strong binding affinity to the DprE1 protein, suggesting its potential as a therapeutic target for TB treatment .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed that certain modifications led to enhanced antibacterial activity compared to standard treatments. The presence of electron-withdrawing groups was found to be beneficial for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
